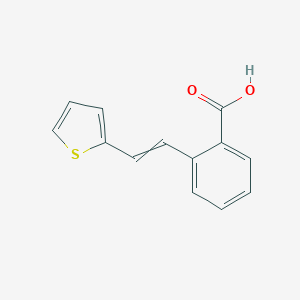

2-(2-Thiophen-2-ylethenyl)benzoic acid

Description

2-(2-Thiophen-2-ylethenyl)benzoic acid is a benzoic acid derivative featuring a thiophene ring connected via an ethenyl (–CH=CH–) bridge at the ortho position of the benzene ring. Thiophene-containing benzoic acids are of interest in materials science, pharmaceuticals, and coordination chemistry due to their aromaticity, electronic properties, and capacity for π-π interactions .

Properties

IUPAC Name |

2-(2-thiophen-2-ylethenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSJZCAENPGUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353378 | |

| Record name | 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966-89-8 | |

| Record name | 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiophen-2-ylethenyl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method includes the chloromethylation of thiophene using formaldehyde and concentrated hydrochloric acid to produce 2-(chloromethyl)thiophene. This intermediate is then reacted with triethyl phosphite to yield 2-thiophenemethylphosphonic acid diethyl ester. The final step involves the condensation of this ester with o-carboxybenzaldehyde in the presence of sodium methoxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chloromethylation, phosphonation, and condensation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiophen-2-ylethenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl derivatives.

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

2-(2-Thiophen-2-ylethenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-2-ylethenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, enhancing its efficacy as a pharmacological agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(2-Thiophen-2-ylethenyl)benzoic acid, differing in substituent position, linkage type, or functional groups:

| Compound Name | CAS RN | Substituent Position | Linkage Type | Molecular Formula | Key Features |

|---|---|---|---|---|---|

| 2-(Thiophene-2-carbonyl)benzoic acid | 46496-80-4 | Ortho | Carbonyl (–CO–) | C₁₂H₈O₃S | Enhanced electron-withdrawing effects |

| 4-(Thiophen-2-yl)benzoic acid | 29886-62-2 | Para | Direct C–S bond | C₁₁H₈O₂S | Planar structure, improved solubility |

| 4-(Thiophen-2-ylmethylideneamino)benzoic acid | 18015-03-7 | Para | Methylideneamino (–CH=N–) | C₁₂H₉NO₂S | Schiff base formation potential |

| 2-(Thiophen-2-ylmethoxy)benzoic acid | N/A | Ortho | Methoxy (–O–CH₂–) | C₁₂H₁₀O₃S | Increased steric hindrance |

| 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 | Ortho | Benzoyl (–CO–C₆H₄–Cl) | C₁₄H₉ClO₃ | Halogen substitution for reactivity |

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

- Target Compound Inference: The ethenyl linkage may lower melting points compared to carbonyl-linked analogs due to reduced polarity. Solubility in non-polar solvents (e.g., THF) could be higher than para-substituted derivatives .

Biological Activity

2-(2-Thiophen-2-ylethenyl)benzoic acid, a compound with the CAS number 1966-89-8, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring and a benzoic acid moiety. Its molecular formula is C12H10O2S, and it possesses a molecular weight of 218.27 g/mol. The presence of the thiophene ring may contribute to its biological activity, particularly in interactions with various biological targets.

Research indicates that this compound may interact with specific receptors and enzymes in biological systems. Its mechanism of action is believed to involve:

- Receptor Binding : The compound has demonstrated binding affinity to various receptors, including GPR35, which is involved in inflammatory responses and other physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and inflammation.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

Research has also investigated the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The IC50 values indicate that the compound exhibits cytotoxic effects at relatively low concentrations, making it a candidate for further development as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in 2021 evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The study concluded that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development.

- Case Study on Anticancer Properties : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.